2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides were obtained by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80 °C .Scientific Research Applications
Antimicrobial Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized a series of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and found that some compounds exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Antimalarial Activity
Werbel et al. (1986) prepared a series of compounds related to tebuquine and assessed their antimalarial activity. These studies indicated that structural modifications in the quinazolinone backbone could lead to compounds with potent antimalarial properties, highlighting the importance of quinazolinone derivatives in developing new antimalarial therapies (Werbel et al., 1986).
Antiviral and Neuroprotective Effects
Ghosh et al. (2008) investigated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects, offering a basis for developing new treatments for viral encephalitis (Ghosh et al., 2008).
Antitumor Activity
Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. Some compounds exhibited broad-spectrum antitumor activity, underscoring the potential of quinazolinone derivatives as anticancer agents (Al-Suwaidan et al., 2016).
Inhibitors for Enzymatic Activity
Elfekki et al. (2014) investigated the potential anti-cancer activity of novel quinazolinone derivatives as inhibitors for methionine synthase. These compounds, designed to mimic the substructure of methyltetrahydrofolate, showed promising cytotoxic activity against cancer cell lines, suggesting their role in cancer treatment by targeting specific metabolic pathways (Elfekki et al., 2014).
Properties
IUPAC Name |
2-[1-[(2-cyanophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N4O3/c26-19-10-9-17(21(27)11-19)13-29-23(32)15-31-24(33)20-7-3-4-8-22(20)30(25(31)34)14-18-6-2-1-5-16(18)12-28/h1-2,5-6,9-11,20,22H,3-4,7-8,13-15H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJRXWAKCAOXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC(=O)NCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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